molecular formula C21H18N2O2 B14806254 N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide

Cat. No.: B14806254
M. Wt: 330.4 g/mol
InChI Key: IXUXKGLITJWUHJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide is a synthetic organic compound characterized by a biphenyl backbone substituted with a carboxamide group at the 4-position and an acetylamino group on the adjacent phenyl ring (4-acetylamino substitution). Its molecular formula is C₂₁H₁₇NO₂, with an average molecular weight of 315.37 g/mol and a monoisotopic mass of 315.125929 Da . Key identifiers include:

  • CAS Registry Number: 348601-63-8
  • ChemSpider ID: 689839
  • Synonyms: N-(4-Acetylphenyl)-4-phenylbenzamide, Biphenyl-4-carboxylic acid (4-acetylphenyl)amide .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H18N2O2/c1-15(24)22-19-11-13-20(14-12-19)23-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,25)

InChI Key

IXUXKGLITJWUHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide typically involves the reaction of 4-aminobiphenyl with acetic anhydride to form N-acetyl-4-aminobiphenyl, which is then reacted with 4-bromobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the acetylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as biphenylcarboxamide, acetylamino phenyl groups, or sulfonamide derivatives.

Structural Isomers and Positional Analogs
Compound Name Molecular Formula Molecular Weight Key Structural Differences Functional Impact Reference
N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide C₂₁H₁₇NO₂ 315.37 4-acetylamino substitution on phenyl Enhanced steric bulk and potential hydrogen-bonding capacity
N-(3-acetylphenyl)-4-biphenylcarboxamide C₂₁H₁₇NO₂ 315.37 3-acetylamino substitution on phenyl Altered electronic distribution; may affect binding to biological targets
CI-994 (N-(2-aminophenyl)-4-(acetylamino)benzamide) C₁₅H₁₅N₃O₂ 269.30 Benzamide core (vs. biphenyl) HDAC inhibition; anticancer activity due to histone hyperacetylation

Key Findings :

  • The 3-acetylphenyl isomer () shares the same molecular formula but differs in substitution position, which can significantly alter physicochemical properties (e.g., solubility, dipole moment) and biological interactions.
  • CI-994 () demonstrates that the acetylamino phenyl group is critical for histone deacetylase (HDAC) inhibition, but the absence of a biphenyl system in CI-994 suggests divergent pharmacological targets compared to the main compound.
Sulfonamide Derivatives with Acetylamino Phenyl Groups

Several sulfonamide-based analogs exhibit antitubercular or antibacterial activity, contrasting with the biphenylcarboxamide scaffold:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Yield Reference
N4-Acetylsulfacetamide C₉H₁₁N₃O₄S 273.26 Sulfonamide, acetylamino Antitubercular (in vitro) 86%
N4-Valeroylsulfacetamide C₁₄H₁₉N₃O₄S 341.38 Pentanamide, sulfonamide Not specified 52%
N-[4-((4-acetylamino)phenyl)sulfonyl]phenylpropanamide C₁₇H₁₉N₃O₄S 385.42 Propanamide, sulfonyl Undisclosed -

Key Findings :

Other Biphenylcarboxamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Modifications Potential Applications Reference
4'-(Hexyloxy)-N-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide C₂₅H₂₅NO₃ 399.48 Hexyloxy, hydroxyphenyl Material science (liquid crystals)
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide C₂₁H₂₅N₃O₄S 415.51 Piperidine, tosyl group Kinase inhibition (hypothetical)

Key Findings :

  • Hexyloxy substituents () introduce hydrophobicity, making such analogs suitable for non-polar environments (e.g., lipid membranes).

Data Tables for Key Compounds

Table 1: Structural and Physical Properties
Compound Name Melting Point (°C) FTIR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Reference
N4-Acetylsulfacetamide 248 3335 (N-H), 1697 (C=O) 11.96 (brs, 1H), 7.84 (d, 2H)
N4-Valeroylsulfacetamide 216 3310 (N-H), 1676 (C=O) -

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